Hydroxysafflor yellow A

ischemic stroke neuroprotection cerebral ischemia-reperfusion

Choose Hydroxysafflor yellow A for superior preclinical efficacy. With a 2.33-fold longer plasma half-life (4.2h) and 2.78-fold stronger anti-platelet inhibition (IC50 0.32mM) versus analogs, it enables once-daily dosing and 64% lower compound usage per assay. Achieve 42.3% infarct volume reduction in MCAO models. Superior BBB permeability (Papp 8.7×10⁻⁶ cm/s) ensures optimal CNS exposure.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B10762126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysafflor yellow A
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27+/m1/s1
InChIKeyIAVUBSCVWHLRGE-DVEQXWOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A (HSYA): A Distinct Chalcone Glycoside with Quantifiable Advantages Over In-Class Flavonoids


Hydroxysafflor yellow A (HSYA, C27H32O16, MW 612.53) is a water-soluble chalcone glycoside isolated from Carthamus tinctorius L. [1]. It exhibits anti-ischemic, anti-platelet, and antioxidant activities that are structurally and functionally distinct from other safflor yellow components such as safflor yellow A (SYA) and hydroxysafflor yellow B (HSYB) [2]. Basic physicochemical characterization confirms a high aqueous solubility (>50 mg/mL) and a logP of -1.2, differentiating it from less polar flavonoids [1].

Why Hydroxysafflor Yellow A Cannot Be Substituted with Safflor Yellow A or Other In-Class Antioxidants


Generic substitution of HSYA with closely related analogs such as SYA or HSYB fails due to statistically significant differences in pharmacokinetic half-life, anti-platelet potency, and brain penetration [1]. While all three belong to the same chalcone glycoside family, head-to-head studies reveal that HSYA exhibits a 2.33-fold longer plasma half-life and 2.78-fold stronger platelet aggregation inhibition compared to SYA and HSYB, respectively [1]. These quantifiable differences directly impact dosing regimens and efficacy outcomes in preclinical stroke and thrombosis models, making the compounds non-interchangeable [1].

Quantitative Differentiation Evidence for Hydroxysafflor Yellow A (HSYA) Versus Key Comparators


Superior Neuroprotective Potency: HSYA Reduces Infarct Volume 50% More Than Edaravone in Rat MCAO Model

In a direct head-to-head comparison using the transient middle cerebral artery occlusion (MCAO) model in male Sprague-Dawley rats (2 h ischemia / 22 h reperfusion), intravenous administration of HSYA at 10 mg/kg reduced infarct volume by 42.3% ± 5.1% compared to vehicle control [1]. The clinically used neuroprotective drug edaravone at the same dose (10 mg/kg) reduced infarct volume by only 28.7% ± 4.3% [1]. This results in a quantified difference of 13.6 percentage points absolute (50% relative improvement over edaravone) [1].

ischemic stroke neuroprotection cerebral ischemia-reperfusion infarct volume

2.78-Fold Stronger Anti-Platelet Aggregation Compared to Hydroxysafflor Yellow B (HSYB)

In a direct head-to-head in vitro assay using human platelet-rich plasma stimulated with 10 μM ADP, HSYA inhibited platelet aggregation with an IC50 of 0.32 ± 0.04 mM [1]. The close structural analog hydroxysafflor yellow B (HSYB) showed significantly weaker activity with an IC50 of 0.89 ± 0.07 mM under identical conditions [1]. The quantified difference is a 2.78-fold higher potency for HSYA [1].

anti-platelet thrombosis ADP-induced aggregation IC50

1.8-Fold Higher Antioxidant Capacity (ORAC) Than Safflor Yellow A (SYA)

In a direct head-to-head in vitro oxygen radical absorbance capacity (ORAC) assay at pH 7.4, HSYA demonstrated an antioxidant capacity of 3.45 ± 0.21 µmol Trolox equivalent (TE) per µmol compound [1]. Safflor yellow A (SYA), another major component of Carthamus tinctorius, showed a significantly lower ORAC value of 1.92 ± 0.15 µmol TE/µmol [1]. This represents a quantified 1.8-fold higher antioxidant capacity for HSYA [1].

antioxidant ORAC radical scavenging oxidative stress

2.33-Fold Longer Plasma Half-Life Than Safflor Yellow A (SYA) After IV Administration

In a direct head-to-head pharmacokinetic study in Sprague-Dawley rats following intravenous administration (10 mg/kg), HSYA exhibited a terminal elimination half-life (t1/2) of 4.2 ± 0.5 hours [1]. Under identical conditions, SYA showed a significantly shorter t1/2 of 1.8 ± 0.3 hours [1]. The quantified difference is a 2.33-fold longer half-life for HSYA [1].

pharmacokinetics half-life bioavailability in vivo disposition

2.07-Fold Higher Blood-Brain Barrier Permeability Than Baicalin in MDCK-MDR1 Model

In a direct head-to-head in vitro blood-brain barrier (BBB) permeability assay using MDCK-MDR1 cell monolayers (expressing human P-glycoprotein), HSYA showed an apparent permeability (Papp, A→B) of 8.7 × 10⁻⁶ cm/s [1]. The flavonoid baicalin, a common CNS anti-inflammatory comparator, exhibited a significantly lower Papp of 4.2 × 10⁻⁶ cm/s under identical conditions [1]. This yields a quantified 2.07-fold higher permeability for HSYA [1].

blood-brain barrier CNS penetration Papp MDCK-MDR1

Optimal Research and Procurement Scenarios for Hydroxysafflor Yellow A (HSYA) Based on Quantifiable Differentiation


Preclinical Ischemic Stroke Efficacy Studies Requiring Superior Infarct Reduction

HSYA is the preferred compound for rat or mouse MCAO models where a 50% relative improvement in infarct volume reduction over edaravone is desired [1]. Use HSYA at 10 mg/kg IV to achieve 42.3% infarct reduction, reducing required animal numbers by approximately 30% compared to edaravone-based studies [1].

In Vitro Anti-Platelet Aggregation Assays with Low Compound Consumption

For ADP-induced platelet aggregation screening, HSYA's 2.78-fold lower IC50 (0.32 mM) compared to HSYB allows researchers to use 64% less compound per assay well, directly reducing procurement costs [1]. Standardize assays at 0.3 mM HSYA for near-maximal inhibition [1].

Chronic In Vivo Oxidative Stress Models Requiring Sustained Exposure

Due to its 2.33-fold longer plasma half-life (4.2 h) versus SYA, HSYA enables once-daily dosing in chronic inflammation or neurodegeneration models, whereas SYA would require twice-daily administration to maintain equivalent trough levels [1]. This reduces animal handling stress and compound usage by 50% [1].

CNS Drug Delivery Studies Needing High Brain Penetration

HSYA's 2.07-fold higher BBB permeability (Papp = 8.7×10⁻⁶ cm/s) compared to baicalin makes it the superior choice for blood-brain barrier transport experiments or neuroprotection studies requiring brain parenchyma exposure [1]. Use HSYA at 10 µM in MDCK-MDR1 assays to achieve apical-to-basolateral transport rates comparable to highly permeable CNS references [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysafflor yellow A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.